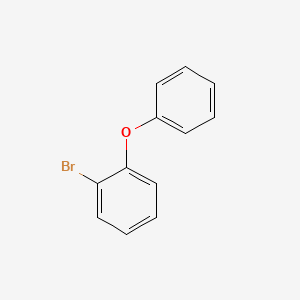

1-Bromo-2-phenoxybenzene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-bromo-2-phenoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9BrO/c13-11-8-4-5-9-12(11)14-10-6-2-1-3-7-10/h1-9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRWFUWRLNIZICP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC2=CC=CC=C2Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7073486 | |

| Record name | 1-Bromo-2-phenoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7073486 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7025-06-1, 36563-47-0 | |

| Record name | 2-Bromodiphenyl ether | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007025061 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Monobromodiphenyl ether (mixed isomers) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036563470 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Bromo-2-phenoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7073486 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Bromo-2-phenoxy-benzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-BROMODIPHENYL ETHER | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L4V1943Q2T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-Bromo-2-phenoxybenzene: Synthesis, Properties, and Applications in Drug Development

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Diphenyl Ether Building Block

1-Bromo-2-phenoxybenzene, a substituted diaryl ether, is a key chemical intermediate with significant applications in organic synthesis, particularly within the pharmaceutical and materials science sectors. Its strategic placement of a bromine atom and a phenoxy group on a benzene ring offers a versatile scaffold for the construction of more complex molecular architectures. This guide provides a comprehensive overview of its chemical identity, synthesis, physicochemical properties, and its role as a valuable building block in the development of novel therapeutic agents.

The internationally recognized IUPAC name for this compound is This compound .[1] It is also commonly known by its synonym, 2-bromodiphenyl ether.[1][2] The compound is registered under two CAS numbers: 7025-06-1 and 36563-47-0 .[1][3] The existence of dual CAS numbers is not uncommon and can arise from different numbering systems or the registration of the same substance by different entities over time. PubChem, a comprehensive chemical database, lists both CAS numbers for this compound, indicating they refer to the same chemical entity.[1]

Synthesis of this compound: The Ullmann Condensation

The most common and historically significant method for the synthesis of diaryl ethers, including this compound, is the Ullmann condensation.[4] This reaction involves the copper-catalyzed coupling of an aryl halide with a phenol. In the case of this compound, this would typically involve the reaction of 2-bromophenol with benzene or phenol with bromobenzene, though the former is less common. The classical Ullmann conditions often require high temperatures and stoichiometric amounts of copper. However, modern modifications of this reaction utilize catalytic amounts of copper salts, often in the presence of a ligand, and can proceed under milder conditions.

Reaction Principle

The Ullmann condensation for the synthesis of this compound proceeds via the copper-catalyzed reaction between a phenoxide and an aryl bromide. The generally accepted mechanism involves the formation of a copper(I) phenoxide species. This intermediate then undergoes oxidative addition with the aryl bromide, followed by reductive elimination to yield the diaryl ether and regenerate the copper(I) catalyst.[5]

Experimental Protocol: A Representative Ullmann Synthesis

The following is a representative, generalized protocol for the synthesis of a diaryl ether via the Ullmann condensation, which can be adapted for the synthesis of this compound. It is crucial to perform this reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent the oxidation of the copper catalyst.

Materials:

-

2-Bromophenol

-

Potassium Carbonate (K₂CO₃), anhydrous

-

Copper(I) Iodide (CuI)

-

1,2-Dichlorobenzene (or another suitable high-boiling solvent)

-

Inert gas (Nitrogen or Argon)

Procedure:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen/argon inlet, combine 2-bromophenol (1.0 eq), potassium carbonate (2.0 eq), and copper(I) iodide (0.1 eq).

-

Solvent Addition: Add anhydrous 1,2-dichlorobenzene to the flask. The volume should be sufficient to ensure good stirring of the reaction mixture.

-

Inert Atmosphere: Evacuate and backfill the flask with the inert gas three times to ensure an oxygen-free environment.

-

Reaction: Heat the reaction mixture to reflux (approximately 180 °C) with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC). The reaction is typically complete within 12-24 hours.

-

Workup:

-

Cool the reaction mixture to room temperature.

-

Dilute the mixture with a suitable organic solvent such as ethyl acetate or dichloromethane.

-

Filter the mixture through a pad of celite to remove insoluble inorganic salts and the copper catalyst.

-

Wash the filtrate sequentially with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Filter the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.

-

-

Purification: Purify the crude this compound by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure product.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its handling, application in synthesis, and for analytical purposes.

| Property | Value | Source |

| IUPAC Name | This compound | [1] |

| Synonym | 2-Bromodiphenyl ether | [1][2] |

| CAS Number | 7025-06-1, 36563-47-0 | [1][3] |

| Molecular Formula | C₁₂H₉BrO | [1][6] |

| Molecular Weight | 249.10 g/mol | [1][2] |

| Appearance | White to light yellow crystalline powder | [2] |

| Melting Point | 43.0 to 47.0 °C | [2] |

| Boiling Point | 261 °C | [2] |

| Solubility | Soluble in common organic solvents like chloroform. Insoluble in water. | |

| LogP | 4.24 | [6] |

Applications in Drug Discovery and Development

This compound serves as a crucial intermediate in the synthesis of a wide array of more complex organic molecules, particularly in the pharmaceutical industry.[7] The presence of the bromine atom allows for a variety of cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, enabling the introduction of diverse functionalities. The diaryl ether moiety is a common structural motif in many biologically active compounds.

While specific examples of marketed drugs directly using this compound as a starting material are not readily found in the public domain, its utility lies in the synthesis of novel chemical entities during the drug discovery phase.[7][8] Pharmaceutical intermediates like this are fundamental in building molecular libraries for high-throughput screening and in the lead optimization phase of drug development.

The general class of brominated phenoxy compounds are valuable precursors for a variety of disubstituted diphenyl ethers which can be further transformed into diiodides, diamines, dicarboxylic acids, and other functionalized molecules.[9] These derivatives are pivotal in the synthesis of compounds targeting a range of therapeutic areas, including neurological and endocrine disorders.[8]

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound. It is classified as harmful if swallowed, in contact with skin, or if inhaled.

GHS Hazard Statements:

-

H302: Harmful if swallowed.

-

H312: Harmful in contact with skin.

-

H332: Harmful if inhaled.

-

H413: May cause long lasting harmful effects to aquatic life.

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P270: Do not eat, drink or smoke when using this product.[10]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P301 + P317: IF SWALLOWED: Get medical help.

-

P302 + P352: IF ON SKIN: Wash with plenty of water.

-

P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.

-

P501: Dispose of contents/container to an approved waste disposal plant.

It is imperative to handle this compound in a well-ventilated area, preferably in a chemical fume hood.[10] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn at all times.[10] For detailed safety information, always refer to the latest Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a valuable and versatile chemical intermediate with a well-established synthetic route via the Ullmann condensation. Its unique structural features make it an important building block in the synthesis of complex organic molecules, particularly in the realm of pharmaceutical research and development. A thorough understanding of its properties and safe handling procedures is essential for its effective and responsible use in the laboratory.

References

-

PubChem. 1-Bromo-2-phenoxy-benzene. National Center for Biotechnology Information. [Link]

-

Chemsrc. This compound | CAS#:7025-06-1. [Link]

-

PubChem. 1-Bromo-2-fluoro-4-phenoxybenzene. National Center for Biotechnology Information. [Link]

-

Cynor Laboratories. This compound (7025-06-1). [Link]

-

PYG Lifesciences. The Role of Bromo-OTBN in Pharma. [Link]

-

Organic Chemistry Portal. Ullmann Reaction. [Link]

-

PYG Lifesciences. BROMO-OTBN: Key Intermediate for Neurological & Endocrine Drugs. [Link]

- Google Patents. Novel 1-bromo-4-(4'-bromophenoxy)

-

NINGBO INNO PHARMCHEM CO.,LTD. The Role of 1-Bromo-2,3-dichlorobenzene as a Pharmaceutical Intermediate. [Link]

-

National Institutes of Health. Mechanism of the Ullmann Biaryl Ether Synthesis Catalyzed by Complexes of Anionic Ligands: Evidence for the Reaction of Iodoarenes with Ligated Anionic CuI Intermediates. [Link]

-

The Royal Society of Chemistry. Visualizing and Understanding Ordered Surface Phases during the Ullmann Coupling Reaction. [Link]

-

ResearchGate. CuI-Catalyzed Ullmann-Type Coupling of Phenols and Thiophenols with 5-Substituted 1,2,3-Triiodobenzenes: Facile Synthesis of Mammary Carcinoma Inhibitor BTO-956 in One Step. [Link]

-

PubChem. 1-Bromo-2-[2-(bromomethyl)phenoxy]naphthalene. National Center for Biotechnology Information. [Link]

Sources

- 1. 1-Bromo-2-phenoxy-benzene | C12H9BrO | CID 37483 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. indiamart.com [indiamart.com]

- 3. echemi.com [echemi.com]

- 4. Ullmann Reaction [organic-chemistry.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. This compound | CAS#:7025-06-1 | Chemsrc [chemsrc.com]

- 7. benchchem.com [benchchem.com]

- 8. BROMO-OTBN: Key Intermediate for Neurological & Endocrine Drugs [pyglifesciences.com]

- 9. US20060264680A1 - Novel 1-bromo-4-(4'-bromophenoxy)-2-pentadecyl benzene and preparation thereof - Google Patents [patents.google.com]

- 10. static.cymitquimica.com [static.cymitquimica.com]

An In-depth Technical Guide to 2-Bromodiphenyl Ether: Properties, Synthesis, Reactivity, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromodiphenyl ether is an organobromine compound that belongs to the class of polybrominated diphenyl ethers (PBDEs). While the broader family of PBDEs has been extensively studied due to their use as flame retardants and their environmental persistence, 2-bromodiphenyl ether itself serves as a valuable building block in organic synthesis.[1] Its unique combination of a nucleophilic oxygen bridge and two aromatic rings, one of which is activated for a variety of cross-coupling reactions, makes it a versatile reagent in the synthesis of complex organic molecules, including those with potential applications in medicinal chemistry and materials science. This guide provides a comprehensive overview of the physical and chemical properties of 2-bromodiphenyl ether, its synthesis and purification, characteristic spectroscopic data, reactivity, and applications, with a focus on providing practical insights for laboratory use.

Molecular Structure and Physicochemical Properties

2-Bromodiphenyl ether consists of a phenoxy group attached to a bromine-substituted benzene ring at the ortho position. The ether linkage imparts a degree of conformational flexibility, with the two phenyl rings capable of rotating relative to each other. The presence of the bromine atom on one of the rings introduces a site for various chemical transformations, particularly transition metal-catalyzed cross-coupling reactions.

Physical Properties of 2-Bromodiphenyl Ether

| Property | Value | Source(s) |

| Molecular Formula | C₁₂H₉BrO | [2] |

| Molecular Weight | 249.10 g/mol | [2] |

| Appearance | White to off-white low-melting solid | [3] |

| Melting Point | 43.5-44.5 °C | [3] |

| Boiling Point | 97-100 °C at 0.1 Torr | [3] |

| Density | 1.413 ± 0.06 g/cm³ (predicted) | [3] |

| Solubility | Slightly soluble in chloroform, DMSO, and methanol | [3] |

Synthesis and Purification

The synthesis of 2-bromodiphenyl ether is most commonly achieved through a copper-catalyzed Ullmann condensation reaction.[2][4] This method involves the coupling of a phenol with an aryl halide. In the case of 2-bromodiphenyl ether, 2-bromophenol is coupled with phenylboronic acid.

Experimental Protocol: Synthesis of 2-Bromodiphenyl Ether via Ullmann Condensation

This protocol is adapted from a procedure described by ChemicalBook.[3]

Materials:

-

2-Bromophenol

-

Phenylboronic acid

-

Copper(II) acetate

-

Triethylamine (TEA)

-

4Å Molecular sieves

-

Dichloromethane (DCM)

-

Ethyl acetate (EtOAc)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Hexane

-

Diatomaceous earth

Procedure:

-

To a round-bottom flask, add 2-bromophenol (1.0 equivalent), phenylboronic acid (2.0 equivalents), copper(II) acetate (1.0 equivalent), and 4Å molecular sieves.

-

Add dichloromethane (DCM) to the flask, followed by triethylamine (TEA) (5.0 equivalents).

-

Stir the reaction mixture at room temperature for 18 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) using DCM as the eluent. The product, 2-bromodiphenyl ether, has an Rf value of approximately 0.75.

-

Upon completion, filter the reaction mixture through a pad of diatomaceous earth to remove the molecular sieves and copper salts.

-

Concentrate the filtrate under reduced pressure.

-

Dilute the residue with ethyl acetate (EtOAc) and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

-

Separate the organic layer, wash with brine, and dry over anhydrous magnesium sulfate (MgSO₄).

-

Filter to remove the drying agent and concentrate the filtrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using hexane as the eluent to afford 2-bromodiphenyl ether as a colorless oil.

Spectroscopic Characterization

The structure of 2-bromodiphenyl ether can be confirmed by various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

¹H and ¹³C NMR Spectroscopy

The NMR spectra of 2-bromodiphenyl ether show characteristic signals for the aromatic protons and carbons.

-

¹H NMR (270 MHz, CDCl₃): δ 7.65-7.61 (m, 1H), 7.37-7.22 (m, 3H), 7.11 (td, J = 8.0, 1.1 Hz, 1H), 7.04-6.95 (m, 4H).[3]

-

¹³C NMR (68 MHz, CDCl₃): δ 156.9, 153.8, 133.9, 129.9, 128.8, 125.1, 123.5, 120.7, 118.2, 115.0.[3]

Infrared (IR) Spectroscopy

The IR spectrum of 2-bromodiphenyl ether is expected to show characteristic absorptions for the C-O-C ether linkage and the aromatic C-H and C=C bonds. The C-O-C stretching vibrations typically appear in the region of 1300-1000 cm⁻¹. Aromatic C-H stretching vibrations are observed above 3000 cm⁻¹, while C=C stretching vibrations in the aromatic rings appear in the 1600-1450 cm⁻¹ region.[5]

Mass Spectrometry (MS)

In electron impact mass spectrometry (EI-MS), 2-bromodiphenyl ether is expected to show a molecular ion peak (M⁺) at m/z 248 and 250, corresponding to the two isotopes of bromine (⁷⁹Br and ⁸¹Br) in an approximately 1:1 ratio.[6][7] A common fragmentation pathway for brominated diphenyl ethers is the loss of a bromine atom, which would result in a significant peak at m/z 169.[6] Further fragmentation of the diphenyl ether core can also be observed.

Chemical Reactivity and Synthetic Applications

The bromine atom in 2-bromodiphenyl ether makes it a versatile substrate for a variety of transition metal-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organoboron compound and an organohalide.[8][9] 2-Bromodiphenyl ether can be coupled with various boronic acids or their esters to form substituted diphenyl ethers. This reaction is highly valuable for the synthesis of biaryl and heteroaryl structures.

Diagram of a Suzuki-Miyaura Coupling Reaction

Caption: Generalized workflow for the Suzuki-Miyaura coupling of 2-bromodiphenyl ether.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is another palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen bond between an aryl halide and an amine.[10][11] This reaction allows for the synthesis of N-arylated diphenyl ethers, which are important scaffolds in medicinal chemistry.

Heck Reaction

The Heck reaction involves the palladium-catalyzed coupling of an aryl halide with an alkene to form a substituted alkene.[12][13] 2-Bromodiphenyl ether can be used in Heck reactions to introduce vinyl groups onto the diphenyl ether core, providing access to a wider range of functionalized derivatives.

Ullmann Condensation

As mentioned in the synthesis section, the Ullmann condensation is a copper-catalyzed reaction that can be used to form C-O, C-N, and C-S bonds.[2][14] While used for the synthesis of 2-bromodiphenyl ether itself, it can also be employed to further functionalize the molecule, for example, by coupling it with another phenol to create more complex polyether structures.

Applications in Research and Drug Development

Diphenyl ether and its derivatives are found in a number of natural products and have been investigated for a range of biological activities, including antimicrobial and cytotoxic effects.[1][15] 2-Bromodiphenyl ether serves as a key starting material for the synthesis of more complex molecules with potential therapeutic applications. The ability to introduce various substituents onto the diphenyl ether scaffold through cross-coupling reactions allows for the systematic exploration of structure-activity relationships in drug discovery programs. For instance, the diaryl ether motif is present in a number of biologically active compounds, and 2-bromodiphenyl ether provides a convenient entry point for the synthesis of analogues.[16]

Diagram of the Role of 2-Bromodiphenyl Ether in Synthesis

Caption: Synthetic utility of 2-bromodiphenyl ether in accessing diverse chemical scaffolds.

Safety and Handling

2-Bromodiphenyl ether should be handled with appropriate safety precautions in a laboratory setting. It is irritating to the skin and eyes and may cause respiratory irritation.[17] It is also very toxic to aquatic life.[17]

-

Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat when handling this compound.

-

Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place under an inert atmosphere.[3]

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion

2-Bromodiphenyl ether is a valuable and versatile building block in organic synthesis. Its well-defined physical and chemical properties, coupled with its reactivity in a range of cross-coupling reactions, make it an important tool for the construction of complex organic molecules. This guide provides a foundation for researchers and scientists to understand and effectively utilize 2-bromodiphenyl ether in their synthetic endeavors, particularly in the fields of medicinal chemistry and materials science.

References

-

PubChem. (n.d.). 2,2',4-Tribromodiphenyl ether. Retrieved from [Link]

-

Studylib. (n.d.). comparison and interpretation of mass. Retrieved from [Link]

-

Wikipedia. (2023, December 22). Buchwald–Hartwig amination. Retrieved from [Link]

-

BYJU'S. (n.d.). Ullmann Reaction. Retrieved from [Link]

-

Wikipedia. (2023, November 29). Suzuki reaction. Retrieved from [Link]

-

Common Organic Chemistry. (n.d.). Buchwald Hartwig Coupling. Retrieved from [Link]

-

DRS@nio. (n.d.). Chemical diversities, biological activities and chemical synthesis of marine diphenyl ether and their derivatives. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]

-

NROChemistry. (n.d.). Buchwald-Hartwig Coupling: Mechanism & Examples. Retrieved from [Link]

-

Wikipedia. (2023, December 18). Heck reaction. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Heck Reaction. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Ullmann Reaction. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

C.C. Tzschucke. (n.d.). Heck Reaction. Retrieved from [Link]

-

PubChem. (n.d.). 2,2'-Dibromodiphenyl ether. Retrieved from [Link]

-

ACS Publications. (2008, September 10). Practical Heck−Mizoroki Coupling Protocol for Challenging Substrates Mediated by an N-Heterocyclic Carbene-Ligated Palladacycle. Retrieved from [Link]

-

ResearchGate. (2023, May). Photoexcitation Dynamics of Bromodiphenyl Ethers in Acetonitrile-d3 by Femtosecond Time-Resolved Infrared Spectroscopy. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, June 30). Heck Reaction. Retrieved from [Link]

-

ACS Publications. (2007, October 4). Synthesis of Octabrominated Diphenyl Ethers from Aminodiphenyl Ethers. Retrieved from [Link]

-

ARKAT USA, Inc. (n.d.). Aryl ether synthesis via Ullmann coupling in non-polar solvents: effect of ligand, counterion, and base. Retrieved from [Link]

-

PubMed. (1998, October 15). Synthesis of polybrominated diphenyl ethers and their capacity to induce CYP1A by the Ah receptor mediated pathway. Retrieved from [Link]

-

MDPI. (2021, March 18). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of Octabrominated Diphenyl Ethers from Aminodiphenyl Ethers. Retrieved from [Link]

-

ResearchGate. (n.d.). 4-Bromophenyl 2,6-dibromophenyl ether. Retrieved from [Link]

-

Science Ready. (2025, September 24). Mass Spectrometry (MS) Fragmentation Patterns (HL) (DP IB Chemistry): Revision Note. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]

-

Science Ready. (n.d.). Mass Spectrometry Fragmentation Patterns – HSC Chemistry. Retrieved from [Link]

-

Organic Syntheses. (n.d.). 5. Retrieved from [Link]

-

PubMed Central. (n.d.). Nature-Inspired Biphenyls and Diphenyl Ethers: Design, Synthesis, and Biological Evaluation. Retrieved from [Link]

-

MDPI. (2018, February 23). Synthesis of Biologically Active Molecules through Multicomponent Reactions. Retrieved from [Link]

-

PubMed. (2025, May 16). Nature-Inspired Biphenyls and Diphenyl Ethers: Design, Synthesis, and Biological Evaluation. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, September 30). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

Sources

- 1. Making sure you're not a bot! [drs.nio.res.in]

- 2. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 3. 2-BROMODIPHENYL ETHER CAS#: 7025-06-1 [m.chemicalbook.com]

- 4. mdpi.com [mdpi.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. studylib.net [studylib.net]

- 7. savemyexams.com [savemyexams.com]

- 8. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 11. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 12. Heck reaction - Wikipedia [en.wikipedia.org]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. byjus.com [byjus.com]

- 15. Nature-Inspired Biphenyls and Diphenyl Ethers: Design, Synthesis, and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Nature-Inspired Biphenyls and Diphenyl Ethers: Design, Synthesis, and Biological Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Dependence of mass spectrometric fragmentation on the bromine substitution pattern of polybrominated diphenyl ethers - PubMed [pubmed.ncbi.nlm.nih.gov]

1-Bromo-2-phenoxybenzene molecular weight and formula

An In-Depth Technical Guide to 1-Bromo-2-phenoxybenzene for Advanced Research and Development

Introduction

This compound, a member of the brominated diphenyl ether class, is a key chemical intermediate in advanced organic synthesis. Its unique structure, featuring a reactive bromine atom ortho to a phenoxy group, provides a versatile scaffold for constructing complex molecular architectures. This guide offers a comprehensive technical overview for researchers, scientists, and drug development professionals, detailing the compound's fundamental properties, synthesis, applications, and handling protocols. By synthesizing established data with mechanistic insights, this document serves as an authoritative resource for leveraging this compound in pioneering research and development projects.

Core Physicochemical and Structural Properties

This compound is a solid organic compound whose utility is defined by its molecular structure and associated physical characteristics. The presence of both a halogenated benzene ring and a diaryl ether linkage makes it a valuable precursor in various coupling reactions.

A summary of its key quantitative data is presented below for easy reference.

| Property | Value | Source(s) |

| Molecular Formula | C₁₂H₉BrO | [1][2][3][4] |

| Molecular Weight | 249.10 g/mol | [1][4][5] |

| Exact Mass | 247.98368 Da | [1][2] |

| CAS Numbers | 7025-06-1, 36563-47-0 | [1][3][5] |

| Synonyms | 2-Bromodiphenyl ether, Benzene, 1-bromo-2-phenoxy- | [3][5] |

| Melting Point | 43.0 to 47.0 °C | [5] |

| Boiling Point | ~261 °C | [5] |

| Topological Polar Surface Area | 9.2 Ų | [1][4] |

| Hydrogen Bond Acceptor Count | 1 | [1][4] |

graph "1_Bromo_2_phenoxybenzene_Structure" { layout=neato; node [shape=plaintext]; edge [style=bold];// Define atom positions C1 [pos="0,1.5!", label="C"]; C2 [pos="-1.3,0.75!", label="C"]; C3 [pos="-1.3,-0.75!", label="C"]; C4 [pos="0,-1.5!", label="C"]; C5 [pos="1.3,-0.75!", label="C"]; C6 [pos="1.3,0.75!", label="C"]; O7 [pos="2.6,1.5!", label="O"]; Br8 [pos="-2.6,1.5!", label="Br"]; C9 [pos="3.9,0.75!", label="C"]; C10 [pos="5.2,1.5!", label="C"]; C11 [pos="5.2,3!", label="C"]; C12 [pos="3.9,3.75!", label="C"]; C13 [pos="2.6,3!", label="C"]; // Draw bonds for the first benzene ring C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1; // Draw bonds for the second benzene ring C9 -- C10; C10 -- C11; C11 -- C12; C12 -- C13; C13 -- O7; C13 -- C9; // Attach substituents C2 -- Br8; C6 -- O7; // Add implicit hydrogens (optional, for clarity) H1 [pos="-0.3, 2.3!", label="H"]; H3 [pos="-2.1, -1.3!", label="H"]; H4 [pos="0, -2.3!", label="H"]; H5 [pos="2.1, -1.3!", label="H"]; C1 -- H1 [style=invis]; C3 -- H3 [style=invis]; C4 -- H4 [style=invis]; C5 -- H5 [style=invis];

}

Caption: 2D Chemical Structure of this compound.

Synthesis and Mechanistic Considerations

The formation of the diaryl ether linkage in this compound is typically achieved through a nucleophilic aromatic substitution or a metal-catalyzed cross-coupling reaction. The Ullmann condensation is a classic and robust method for this transformation. This reaction involves the copper-catalyzed coupling of a phenol with an aryl halide.

The causality behind this choice of methodology lies in its reliability for forming C-O bonds between two aryl groups, which can be challenging with other methods. The copper catalyst is essential for activating the aryl halide and facilitating the coupling with the phenoxide.

Caption: Generalized Ullmann Condensation Workflow for Synthesis.

Experimental Protocol: Ullmann Synthesis of this compound

This protocol describes a representative procedure based on the principles of the Ullmann condensation.

-

Reagent Preparation : In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, combine 2-bromophenol (1 eq.), potassium carbonate (2 eq.), and copper(I) iodide (0.1 eq.).

-

Inert Atmosphere : Evacuate and backfill the flask with inert gas (e.g., nitrogen or argon) three times to remove oxygen, which can interfere with the catalytic cycle.

-

Solvent and Reagent Addition : Add anhydrous pyridine as the solvent, followed by the addition of bromobenzene (1.1 eq.).

-

Reaction Execution : Heat the reaction mixture to reflux (typically 115-120 °C) and maintain for 12-24 hours. The progress of the reaction should be monitored by Thin-Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Work-up : Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove the copper catalyst and inorganic salts.

-

Extraction : Transfer the filtrate to a separatory funnel. Wash sequentially with 1M HCl to remove pyridine, then with water, and finally with brine.

-

Purification : Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure this compound.

Applications in Drug Development and Organic Synthesis

This compound is not typically an active pharmaceutical ingredient itself but serves as a crucial building block for synthesizing more complex molecules with potential therapeutic properties.[5][6] Its value lies in the differential reactivity of its two key features: the C-Br bond and the aromatic rings.

-

Cross-Coupling Reactions : The bromine atom is an excellent leaving group for various palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, Heck, and Buchwald-Hartwig amination. This allows for the precise introduction of new carbon-carbon or carbon-nitrogen bonds.

-

Precursor to Heterocycles : Through intramolecular cyclization strategies, polybrominated diphenyl ethers can serve as precursors to functionalized dibenzofurans, a scaffold present in some biologically active compounds.[7]

-

Scaffold Modification : The two aromatic rings can be further functionalized via electrophilic aromatic substitution, although the positions will be directed by the existing bromo and phenoxy groups.

Caption: Role as a Versatile Intermediate in Organic Synthesis.

Analytical Characterization Protocols

Confirming the identity, purity, and structure of this compound is critical. A multi-technique approach is standard, combining chromatography with spectroscopy.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : Provides the most definitive information on the chemical structure by detailing the environment of ¹H and ¹³C atoms.[8]

-

Mass Spectrometry (MS) : Confirms the molecular weight and can reveal fragmentation patterns that support the proposed structure.[2]

-

Infrared (IR) Spectroscopy : Identifies functional groups, such as the C-O-C ether linkage and aromatic C-H bonds.[8]

-

High-Performance Liquid Chromatography (HPLC) : Used for purity assessment by separating the target compound from any impurities.[8]

Experimental Protocol: Purity Assessment by HPLC

This protocol provides a general method that can be optimized for specific laboratory instrumentation.

-

System Preparation : Use a reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase : Prepare a mobile phase of acetonitrile and water. A gradient elution may be necessary, starting from 50:50 acetonitrile:water and ramping to 95:5 over 15 minutes.

-

Sample Preparation : Accurately weigh approximately 1 mg of this compound and dissolve it in 1 mL of acetonitrile to create a 1 mg/mL stock solution. Further dilute as necessary.

-

Injection and Run : Set the column temperature to 30 °C and the flow rate to 1.0 mL/min. Inject 10 µL of the sample solution.

-

Detection : Use a UV detector set to a wavelength where the compound has significant absorbance (e.g., 220 nm).[8]

-

Data Analysis : The purity is determined by the area percentage of the main peak in the resulting chromatogram. The retention time provides a qualitative identifier for the compound under specific conditions.

Safety, Handling, and Storage

Proper handling of this compound is essential to ensure laboratory safety. The compound is classified with several hazards.

| Hazard Type | GHS Statement | Source(s) |

| Acute Toxicity (Oral) | H302: Harmful if swallowed | [1][9][10] |

| Acute Toxicity (Dermal) | H312: Harmful in contact with skin | [10] |

| Acute Toxicity (Inhalation) | H332: Harmful if inhaled | [10] |

| Aquatic Hazard | H413: May cause long lasting harmful effects to aquatic life |

Protocol: Safe Handling and Emergency Procedures

-

Engineering Controls : Always handle this compound inside a certified chemical fume hood to avoid inhalation of dust or vapors.[11]

-

Personal Protective Equipment (PPE) : Wear appropriate PPE, including a lab coat, nitrile gloves, and chemical safety goggles (EN 166 standard).[9][11]

-

Handling : Avoid generating dust. Do not eat, drink, or smoke in the handling area.[9][10] Wash hands thoroughly after handling.[9][11]

-

Storage : Store in a tightly sealed container in a cool, dry, and well-ventilated place.[11] Recommended storage temperature is 2-8°C to maintain long-term quality.[5]

-

Spill Response : In case of a spill, evacuate the area. Wear appropriate PPE. Cover the spill with an inert absorbent material (e.g., vermiculite or Chemizorb®), collect it into a sealed container, and dispose of it as hazardous waste.[9]

-

First Aid :

-

If Inhaled : Move the person to fresh air. If breathing is difficult, give oxygen.[10]

-

In Case of Skin Contact : Immediately wash off with plenty of soap and water. Remove contaminated clothing.[10][11]

-

In Case of Eye Contact : Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do.[9][11]

-

If Swallowed : Rinse mouth with water. Do NOT induce vomiting. Immediately call a POISON CENTER or doctor.[9][10][11]

-

Conclusion

This compound is a high-value chemical intermediate with significant potential in synthetic chemistry, particularly for applications in drug discovery and materials science. Its well-defined physicochemical properties, coupled with established synthetic routes and versatile reactivity, make it a reliable building block for creating novel molecular entities. Adherence to rigorous analytical characterization and strict safety protocols is paramount to successfully and safely harnessing its full synthetic potential.

References

-

1-Bromo-2-phenoxy-benzene | C12H9BrO | CID 37483 - PubChem. (n.d.). PubChem. Retrieved January 6, 2026, from [Link]

-

This compound - SpectraBase. (n.d.). SpectraBase. Retrieved January 6, 2026, from [Link]

-

GHS 11 (Rev.11) SDS Word 下载CAS: 7025-06-1 Name: 1-Bromo-2-phenoxy-benzene. (n.d.). ChemSrc. Retrieved January 6, 2026, from [Link]

- US20060264680A1 - Novel 1-bromo-4-(4'-bromophenoxy)-2-pentadecyl benzene and preparation thereof - Google Patents. (n.d.). Google Patents.

-

Synthesis of 1-bromo-3-phenoxybenzene - PrepChem.com. (n.d.). PrepChem.com. Retrieved January 6, 2026, from [Link]

-

This compound (7025-06-1) - Cynor Laboratories. (n.d.). IndiaMART. Retrieved January 6, 2026, from [Link]

- Process for preparation of 4-(4-phenoxyphenoxy) benzoic acid by oxidation of 1-(4-methylphenoxy)-4-phenoxybenzene. (2004, September 8). Google Patents.

Sources

- 1. 1-Bromo-2-phenoxy-benzene | C12H9BrO | CID 37483 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. spectrabase.com [spectrabase.com]

- 3. echemi.com [echemi.com]

- 4. Page loading... [wap.guidechem.com]

- 5. indiamart.com [indiamart.com]

- 6. benchchem.com [benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 7025-06-1 Name: 1-Bromo-2-phenoxy-benzene [xixisys.com]

- 11. assets.thermofisher.com [assets.thermofisher.com]

An In-depth Technical Guide to the Synthesis of 1-Bromo-2-phenoxybenzene from Phenol

This guide provides a comprehensive overview of the synthesis of 1-bromo-2-phenoxybenzene, a key intermediate in the development of pharmaceuticals and agrochemicals. The document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed insights into the reaction's mechanism, a step-by-step experimental protocol, and critical safety considerations.

Introduction: The Significance of Diaryl Ethers

Diaryl ethers are a crucial class of organic compounds, forming the structural backbone of numerous biologically active molecules and materials.[1] Their synthesis is a cornerstone of modern organic chemistry. The target molecule, this compound, also known as 2-bromophenyl phenyl ether, is a valuable building block in organic synthesis. This guide focuses on its preparation from phenol and an appropriate aryl halide, employing a modified Ullmann condensation, a classic and reliable method for forming the C-O bond between two aromatic rings.[2]

Synthetic Strategy: The Ullmann Condensation

The Ullmann condensation, named after its discoverer Fritz Ullmann, is a copper-catalyzed reaction that couples an aryl halide with an alcohol or phenol to form a diaryl ether.[3][4] While traditional Ullmann conditions often require harsh conditions like high temperatures (often exceeding 210°C) and stoichiometric amounts of copper, modern modifications have made the reaction more versatile and applicable to a wider range of substrates.[2][3] These advancements often involve the use of ligands to stabilize the copper catalyst, allowing for lower reaction temperatures and catalytic amounts of copper.[2]

The core of this synthesis involves the reaction of phenol with 1,2-dibromobenzene. In this reaction, one of the bromine atoms on the 1,2-dibromobenzene is displaced by the phenoxide ion, which is generated in situ from phenol and a base. The copper catalyst facilitates this nucleophilic aromatic substitution.

Reaction Mechanism

While the exact mechanism of the Ullmann reaction has been a subject of study, a generally accepted pathway involves the following key steps:[5]

-

Formation of the Copper(I) Phenoxide: The reaction is initiated by the deprotonation of phenol by a base (e.g., potassium carbonate) to form the corresponding phenoxide. This phenoxide then reacts with a Copper(I) species, often generated in situ, to form a copper(I) phenoxide complex.

-

Oxidative Addition: The aryl halide (1,2-dibromobenzene) undergoes oxidative addition to the copper(I) phenoxide complex. This step is often considered the rate-determining step and results in a Copper(III) intermediate.

-

Reductive Elimination: The Copper(III) intermediate then undergoes reductive elimination to form the desired diaryl ether (this compound) and a Copper(I) halide. The catalytic cycle is then regenerated.

It is important to note that other mechanisms, including those involving radical intermediates, have also been proposed.[5] The reactivity of the aryl halide follows the trend I > Br > Cl, with aryl iodides and bromides being the most common substrates.[2]

Diagram of the Proposed Catalytic Cycle

Caption: Proposed catalytic cycle for the Ullmann condensation.

Experimental Protocol

This protocol details a ligand-free Ullmann condensation for the synthesis of this compound.

Materials and Reagents

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| Phenol | 94.11 | 9.41 g | 0.10 |

| 1,2-Dibromobenzene | 235.91 | 28.31 g | 0.12 |

| Potassium Carbonate (K₂CO₃) | 138.21 | 20.73 g | 0.15 |

| Copper(I) Iodide (CuI) | 190.45 | 0.95 g | 0.005 |

| Dimethylformamide (DMF) | 73.09 | 100 mL | - |

Procedure

-

Reaction Setup: To a dry 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add phenol (9.41 g, 0.10 mol), 1,2-dibromobenzene (28.31 g, 0.12 mol), potassium carbonate (20.73 g, 0.15 mol), and copper(I) iodide (0.95 g, 0.005 mol).

-

Solvent Addition: Add 100 mL of anhydrous dimethylformamide (DMF) to the flask.

-

Inert Atmosphere: Purge the flask with nitrogen for 10-15 minutes to ensure an inert atmosphere.

-

Reaction: Heat the reaction mixture to 130-140°C with vigorous stirring. The color of the reaction mixture will typically darken.

-

Monitoring the Reaction: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC). The reaction is typically complete within 12-24 hours.

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into 500 mL of water and extract with diethyl ether (3 x 100 mL).

-

Purification: Combine the organic layers and wash with 1 M sodium hydroxide solution (2 x 100 mL) to remove unreacted phenol, followed by a wash with brine (1 x 100 mL). Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Final Purification: The crude product can be further purified by vacuum distillation or column chromatography on silica gel using a hexane/ethyl acetate gradient to yield this compound as a colorless to light yellow oil or solid.

Experimental Workflow Diagram

Sources

The Definitive Guide to the Structure Elucidation of 1-Bromo-2-phenoxybenzene

A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

1-Bromo-2-phenoxybenzene, a halogenated aromatic ether, serves as a valuable building block in organic synthesis, with potential applications in the development of novel pharmaceuticals and functional materials. Its precise molecular structure is fundamental to understanding its reactivity, physicochemical properties, and potential biological activity. This guide provides a comprehensive, in-depth exploration of the modern spectroscopic techniques employed for the unambiguous structure elucidation of this compound. As a self-validating system of protocols and data interpretation, this document is designed to empower researchers to confidently identify and characterize this compound and related molecular architectures.

Molecular Structure and Synthesis Overview

The foundational step in any structure elucidation is a clear hypothesis of the molecular structure. This compound consists of a benzene ring substituted with a bromine atom and a phenoxy group at adjacent positions.

A common and effective method for the synthesis of diaryl ethers like this compound is the Ullmann condensation. This copper-catalyzed reaction involves the coupling of an aryl halide with a phenol.[1][2] In a plausible synthetic route, 2-bromophenol is reacted with bromobenzene in the presence of a copper catalyst and a base. The understanding of this synthesis is crucial as it informs the potential impurities that may be present in a sample, such as unreacted starting materials or side-products from self-coupling reactions.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structure Elucidation

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution.[3] It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

¹H NMR Spectroscopy

Proton NMR (¹H NMR) provides information on the number of different types of protons and their neighboring protons. For this compound, the aromatic region of the spectrum is of primary interest.

Expected ¹H NMR Spectral Data:

The nine aromatic protons of this compound are expected to resonate in the range of δ 6.8-7.7 ppm.[4] The chemical shifts are influenced by the electron-withdrawing inductive effect of the bromine and oxygen atoms and the electron-donating resonance effect of the oxygen atom. The protons on the brominated ring will be deshielded compared to benzene, while the protons on the phenoxy ring will show more complex shielding/deshielding effects. The ortho and para protons of the phenoxy group are expected to be shielded due to the electron-donating resonance of the ether oxygen.

Table 1: Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-3 | 7.20 - 7.30 | dd | J_ortho ≈ 8.0, J_meta ≈ 1.5 |

| H-4 | 6.90 - 7.00 | td | J_ortho ≈ 7.5, J_meta ≈ 1.0 |

| H-5 | 7.30 - 7.40 | td | J_ortho ≈ 7.8, J_meta ≈ 1.7 |

| H-6 | 7.60 - 7.70 | dd | J_ortho ≈ 7.8, J_meta ≈ 1.7 |

| H-2'/6' | 7.00 - 7.10 | d | J_ortho ≈ 8.0 |

| H-3'/5' | 7.35 - 7.45 | t | J_ortho ≈ 7.5 |

| H-4' | 7.10 - 7.20 | t | J_ortho ≈ 7.3 |

Note: These are predicted values based on the analysis of similar substituted diphenyl ethers. Actual chemical shifts and coupling constants may vary.

Experimental Protocol for ¹H NMR Spectroscopy:

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry 5 mm NMR tube.[5] Ensure the sample is fully dissolved to avoid spectral artifacts.

-

Instrument Setup: The ¹H NMR spectrum is typically acquired on a 400 MHz or higher field NMR spectrometer. The instrument is tuned, and the magnetic field is shimmed to achieve optimal resolution.

-

Data Acquisition: A standard single-pulse experiment is performed. Key parameters include a spectral width covering the aromatic region, a sufficient number of scans to achieve a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.

-

Data Processing: The acquired Free Induction Decay (FID) is Fourier transformed, phased, and baseline corrected. The chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

¹³C NMR Spectroscopy

Carbon-13 NMR (¹³C NMR) provides information about the number of non-equivalent carbon atoms in a molecule. Due to the asymmetry of this compound, all 12 carbon atoms are expected to be chemically distinct, resulting in 12 signals in the ¹³C NMR spectrum.

Expected ¹³C NMR Spectral Data:

The aromatic carbons will resonate in the region of δ 115-160 ppm. The carbon attached to the bromine atom (ipso-carbon) will be shielded due to the "heavy atom effect". The carbons attached to the oxygen atom will be significantly deshielded.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-1 | 155 - 158 |

| C-2 | 115 - 118 |

| C-3 | 132 - 135 |

| C-4 | 122 - 125 |

| C-5 | 128 - 131 |

| C-6 | 120 - 123 |

| C-1' | 156 - 159 |

| C-2'/6' | 118 - 121 |

| C-3'/5' | 129 - 132 |

| C-4' | 123 - 126 |

Note: These are predicted values. 2D NMR techniques like HSQC and HMBC would be required for unambiguous assignment.

Experimental Protocol for ¹³C NMR Spectroscopy:

-

Sample Preparation: A more concentrated sample (20-50 mg in 0.6-0.7 mL of deuterated solvent) is typically required for ¹³C NMR due to the lower natural abundance of the ¹³C isotope.[5]

-

Data Acquisition: A proton-decoupled ¹³C NMR experiment is performed. A larger number of scans and a longer relaxation delay are often necessary compared to ¹H NMR.

Mass Spectrometry (MS): Unveiling the Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of a compound and valuable structural information through the analysis of its fragmentation pattern.

Expected Mass Spectrum:

For this compound, the electron ionization (EI) mass spectrum will show a molecular ion peak [M]⁺. Due to the presence of a bromine atom, which has two major isotopes (⁷⁹Br and ⁸¹Br) in a nearly 1:1 ratio, the molecular ion will appear as a characteristic doublet of peaks at m/z 248 and 250.[6]

Fragmentation Pathway:

The fragmentation of the molecular ion is driven by the stability of the resulting fragments. Common fragmentation pathways for diphenyl ethers involve cleavage of the ether bond.

Table 3: Predicted Major Ions in the Mass Spectrum of this compound

| m/z (⁷⁹Br/⁸¹Br) | Ion Structure | Fragmentation Pathway |

| 248/250 | [C₁₂H₉BrO]⁺˙ | Molecular Ion |

| 169/171 | [C₁₂H₉O]⁺ | Loss of Br radical |

| 155/157 | [C₆H₄Br]⁺ | Cleavage of the ether bond |

| 93 | [C₆H₅O]⁺ | Cleavage of the ether bond |

| 77 | [C₆H₅]⁺ | Loss of CO from [C₆H₅O]⁺ |

Experimental Protocol for GC-MS:

Gas Chromatography-Mass Spectrometry (GC-MS) is the preferred method for analyzing volatile compounds like this compound.

-

Sample Preparation: Prepare a dilute solution of the compound (e.g., 10-100 µg/mL) in a volatile organic solvent such as dichloromethane or hexane.

-

GC Parameters:

-

Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness) is suitable.

-

Injector: Split/splitless injector at 250-280°C.

-

Oven Program: A temperature gradient is used to ensure good separation, for example, starting at 100°C and ramping up to 300°C.

-

-

MS Parameters:

-

Ionization: Electron Ionization (EI) at 70 eV.

-

Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

-

Scan Range: m/z 40-300.

-

Infrared (IR) Spectroscopy: Identifying Functional Groups

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Expected IR Spectrum:

The IR spectrum of this compound will show characteristic absorption bands for the aromatic C-H bonds, the C=C bonds of the aromatic rings, the C-O ether linkage, and the C-Br bond.

Table 4: Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode |

| 3100-3000 | Aromatic C-H stretch |

| 1600-1450 | Aromatic C=C ring stretch |

| 1250-1200 | Aryl-O stretch (asymmetric) |

| 1050-1000 | Aryl-O stretch (symmetric) |

| 800-600 | C-Br stretch |

| 750-700 and 900-690 | Aromatic C-H out-of-plane bending |

Experimental Protocol for FT-IR (KBr Pellet Method):

For solid samples like this compound, the KBr pellet method is a common technique.[7][8]

-

Sample Preparation: Grind 1-2 mg of the sample with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar until a fine, homogeneous powder is obtained.

-

Pellet Formation: Place the powder in a pellet press die and apply high pressure (typically 8-10 tons) to form a transparent or translucent pellet.

-

Data Acquisition: Place the KBr pellet in the sample holder of an FT-IR spectrometer and record the spectrum. A background spectrum of a pure KBr pellet should be recorded first and subtracted from the sample spectrum.

Integrated Data Analysis and Structure Confirmation

The definitive structure elucidation of this compound is achieved by integrating the data from all three spectroscopic techniques.

-

¹H and ¹³C NMR data confirm the presence of two distinct aromatic rings and the substitution pattern. The number of signals, their chemical shifts, and the coupling patterns are all consistent with the proposed structure.

-

Mass Spectrometry confirms the molecular weight and elemental composition (presence of bromine) through the molecular ion and its isotopic pattern. The fragmentation pattern provides further evidence for the connectivity of the atoms.

-

Infrared Spectroscopy confirms the presence of the key functional groups: aromatic rings and an ether linkage.

The convergence of evidence from these independent analytical techniques provides a high degree of confidence in the assigned structure of this compound.

Conclusion

The structure elucidation of this compound is a systematic process that relies on the careful application and interpretation of modern spectroscopic methods. This guide has provided a comprehensive framework for this process, from understanding the underlying principles to detailed experimental protocols. By following this self-validating approach, researchers can confidently determine the structure of this and other related molecules, a critical step in the advancement of chemical synthesis, drug discovery, and materials science. The integration of data from NMR, MS, and IR spectroscopy provides an unambiguous and robust confirmation of the molecular architecture, underscoring the power of a multi-technique approach in chemical analysis.

References

-

Abo, H. (n.d.). KBr Pellet Method. Shimadzu. Retrieved from [Link]

-

Kintek Solution. (n.d.). How Do You Prepare Kbr Pellets For Observation? Master The Definitive Method For Clear Ftir Spectra. Retrieved from [Link]

-

Kintek Solution. (n.d.). How Ftir Pellet Press Works In Sample Preparation For Spectroscopy Analysis. Retrieved from [Link]

- Olori, A., Di Pietro, P., & Campopiano, A. (2021). Preparation of ultrapure KBr pellet: New method for FTIR quantitative analysis. International Journal of Scientific & Engineering Research, 12(2), 113-119.

-

ResearchGate. (2021). PREPARATION OF ULTRAPURE KBr PELLET: NEW METHOD FOR FTIR QUANTITATIVE ANALYSIS. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

-

SpectraBase. (n.d.). This compound. Retrieved from [Link]

-

PubChem. (n.d.). 1-Bromo-2-phenoxy-benzene. Retrieved from [Link]

- Barp, L., et al. (2015). Gas chromatography/tandem mass spectrometry method for the simultaneous analysis of 19 brominated compounds in environmental and biological samples. Analytical and Bioanalytical Chemistry, 407(1), 227-237.

-

Organic Chemistry Portal. (n.d.). Ullmann Reaction. Retrieved from [Link]

-

Direct Mass Spectrometric Analysis of Brominated Flame Retardants in Synthetic Polymers. (2024). ACS Omega. Retrieved from [Link]

-

Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. Retrieved from [Link]

- Velazquez-Gomez, Y., et al. (2019). Determination of Chlorinated- and Brominated- Polycyclic Aromatic Hydrocarbons in Soil Samples by Gas Chromatography Coupled with Triple Quadrupole Mass Spectrometry.

-

ResearchGate. (2018). (PDF) Impact on NMR spectra by ortho substitution of 2, 6-bis (polymethoxyphenyl) piperidin-4-ones. Retrieved from [Link]

-

Profiling Olefins in Gasoline by Bromination Using GC×GC-TOFMS Followed by Discovery-Based Comparative Analysis. (2022). Analytical Chemistry. Retrieved from [Link]

-

Organic Chemistry Tutor. (2023, October 20). How to Read and Interpret the IR Spectra | Step-by-Step Guide to IR Spectroscopy [Video]. YouTube. Retrieved from [Link]

- Monge, M. A., & Buchwald, S. L. (2012). RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW. Current organic chemistry, 16(17), 1998–2027.

- Nandiyanto, A. B. D., et al. (2019). How to Read and Interpret FTIR Spectroscope of Organic Material. Indonesian Journal of Science & Technology, 4(1), 97-118.

-

Afinidad. (2009). Synthesis, Biological activity and Mass Spectral Fragmentation Patterns of some New Fused Phthalazine-1,4-dione Derivatives. Retrieved from [Link]

-

Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. (n.d.). chem.ucla.edu. Retrieved from [Link]

-

ResearchGate. (2019). How to Read and Interpret FTIR Spectroscope of Organic Material. Retrieved from [Link]

- Chalmers, J. M. (2012). Interpretation of Infrared Spectra, A Practical Approach. In Encyclopedia of Analytical Chemistry. Wiley.

-

University of Cambridge. (n.d.). NMR Techniques in Organic Chemistry: a quick guide. Retrieved from [Link]

- Per-Ola, N., & O, H. (2012). 17O NMR studies of ortho-substituent effects in substituted phenyl tosylates. Magnetic Resonance in Chemistry, 50(11), 747-753.

- Al-Zoubi, R. M., et al. (2021). CuI-Catalyzed Ullmann-Type Coupling of Phenols and Thiophenols with 5-Substituted 1,2,3-Triiodobenzenes: Facile Synthesis of Mammary Carcinoma Inhibitor BTO-956 in One Step. Synthesis, 53(05), 951-962.

-

Chem Help ASAP. (2022, November 22). mass spectrum & fragmentation of 1-bromobutane [Video]. YouTube. Retrieved from [Link]

-

Chemistry Learning. (2020, April 7). Proton NMR-15 || HNMR spectra of ortho, meta & para substituted aromatic compounds || Tricks & tips [Video]. YouTube. Retrieved from [Link]

-

1 Interpretation Mass spectral interpretation is not a trivial process. (n.d.). chm.uri.edu. Retrieved from [Link]

Sources

- 1. Ullmann Reaction [organic-chemistry.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Structural Features and NMR Spectroscopic Analysis of Diphenyl Ether Derivatives - Oreate AI Blog [oreateai.com]

- 5. Quantification of Brominated Polycyclic Aromatic Hydrocarbons in Environmental Samples by Liquid Chromatography Tandem Mass Spectrometry with Atmospheric Pressure Photoionization and Post-column Infusion of Dopant - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. asdlib.org [asdlib.org]

- 7. shimadzu.com [shimadzu.com]

- 8. How Ftir Pellet Press Works In Sample Preparation For Spectroscopy Analysis - Kintek Solution [kindle-tech.com]

Spectroscopic Elucidation of 1-Bromo-2-phenoxybenzene: A Technical Guide for Researchers

Introduction

1-Bromo-2-phenoxybenzene, also known as 2-bromodiphenyl ether, is a significant chemical intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Its molecular structure, comprising a phenoxy group attached to a brominated benzene ring, gives rise to a unique spectroscopic signature. A thorough understanding of its spectral characteristics is paramount for reaction monitoring, quality control, and structural confirmation in synthetic chemistry. This guide provides an in-depth analysis of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data of this compound, offering field-proven insights and detailed experimental protocols for its characterization.

Molecular Structure and Spectroscopic Overview

The structure of this compound dictates the expected spectroscopic features. The molecule consists of two aromatic rings linked by an ether oxygen. The bromine substituent on one of the rings introduces a significant electronic effect and a characteristic isotopic pattern in mass spectrometry.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of hydrogen (¹H) and carbon (¹³C) nuclei.

¹H NMR Spectroscopy

Experimental Protocol:

A standard ¹H NMR spectrum can be acquired using a 400 MHz (or higher) spectrometer.

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of deuterated chloroform (CDCl₃). The use of a deuterated solvent is crucial to avoid large solvent signals that would obscure the analyte's resonances.[1]

-

Instrument Setup:

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

Set the spectral width to cover the aromatic region (typically 0-10 ppm).

-

Use a standard pulse sequence with a sufficient relaxation delay (e.g., 1-2 seconds) to ensure quantitative integration if desired.

-

-

Data Acquisition: Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Data Processing: Fourier transform the acquired free induction decay (FID), phase correct the spectrum, and reference the chemical shifts to the residual solvent peak of CDCl₃ (δ 7.26 ppm).

Data Interpretation and Discussion:

The ¹H NMR spectrum of this compound is characterized by a complex multiplet in the aromatic region (approximately δ 6.9-7.7 ppm). The nine aromatic protons give rise to overlapping signals due to their similar chemical environments and spin-spin coupling.

Table 1: ¹H NMR Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 7.61-7.65 | m | 1H | Ar-H |

| 7.22-7.37 | m | 3H | Ar-H |

| 7.11 | td, J = 8.0, 1.1 Hz | 1H | Ar-H |

| 6.95-7.04 | m | 4H | Ar-H |

Data obtained from a 270 MHz spectrum in CDCl₃.[2]

The downfield multiplet at δ 7.61-7.65 can be tentatively assigned to the proton ortho to the bromine atom, which is deshielded by the halogen's inductive effect. The remaining protons on both aromatic rings resonate in the more upfield region. A definitive assignment of each proton would require more advanced 2D NMR techniques such as COSY and NOESY.

¹³C NMR Spectroscopy

Experimental Protocol:

A proton-decoupled ¹³C NMR spectrum provides a signal for each unique carbon atom in the molecule.

-

Sample Preparation: A slightly more concentrated sample (20-50 mg in 0.5-0.7 mL of CDCl₃) is typically used for ¹³C NMR due to the lower natural abundance of the ¹³C isotope.

-

Instrument Setup:

-

Use a broadband proton decoupler to simplify the spectrum to singlets for each carbon.[3]

-

Set the spectral width to encompass the full range of carbon chemical shifts (e.g., 0-200 ppm).

-

A longer relaxation delay (e.g., 2-5 seconds) may be necessary for the full relaxation of quaternary carbons.

-

-

Data Acquisition: A larger number of scans is required compared to ¹H NMR to obtain an adequate signal-to-noise ratio.

-

Data Processing: Process the data similarly to the ¹H NMR spectrum, referencing the chemical shifts to the CDCl₃ solvent peak (δ 77.16 ppm).

Data Interpretation and Discussion:

The ¹³C NMR spectrum of this compound is expected to show 12 distinct signals, corresponding to the 12 carbon atoms in the molecule, assuming no accidental overlap. The chemical shifts are influenced by the substituents on the aromatic rings.

Table 2: ¹³C NMR Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| 156.9 | Ar-C (quaternary) |

| 153.8 | Ar-C (quaternary) |

| 133.9 | Ar-CH |

| 129.9 | Ar-CH |

| 128.8 | Ar-CH |

| 125.1 | Ar-CH |

| 123.5 | Ar-CH |

| 120.7 | Ar-CH |

| 118.2 | Ar-CH |

| 115.0 | Ar-C (quaternary) |

Data obtained from a 68 MHz spectrum in CDCl₃.[2]

The signals for the quaternary carbons (those not bonded to a hydrogen) are typically of lower intensity. The carbon atom directly bonded to the bromine atom (C-Br) is expected to have a chemical shift in the range of 110-120 ppm. The carbons bonded to the ether oxygen (C-O) will be significantly deshielded, appearing further downfield.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Experimental Protocol (KBr Pellet Method):

For solid samples like this compound, the potassium bromide (KBr) pellet method is a common sample preparation technique.[4][5]

-

Sample Preparation:

-

Thoroughly grind 1-2 mg of this compound with approximately 100-200 mg of dry, spectroscopic grade KBr powder in an agate mortar and pestle.[5] The KBr must be completely dry to avoid a broad O-H absorption band in the spectrum.[6]

-

The mixture should be ground to a fine, homogeneous powder to minimize light scattering.

-

-

Pellet Formation:

-

Transfer the powder into a pellet die.

-

Apply pressure (typically 8-10 tons) using a hydraulic press to form a thin, transparent pellet.[6]

-

-

Data Acquisition:

-

Acquire a background spectrum of a pure KBr pellet.

-

Place the sample pellet in the spectrometer and acquire the sample spectrum.

-

The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

Data Interpretation and Discussion:

Caption: Experimental workflow for FTIR analysis using the KBr pellet method.

Table 3: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| 3100-3000 | C-H stretch | Aromatic |

| 1600-1585, 1500-1400 | C=C stretch | Aromatic Ring |

| 1270-1230 | Asymmetric C-O-C stretch | Aryl Ether |

| 1150-1050 | Symmetric C-O-C stretch | Aryl Ether |

| ~1020 | C-Br stretch | Aryl Bromide |

| 850-750 | C-H out-of-plane bend | Aromatic (substitution pattern) |

The aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹. The characteristic C=C stretching vibrations of the aromatic rings will appear in the 1600-1400 cm⁻¹ region. A strong, characteristic absorption due to the asymmetric C-O-C stretching of the aryl ether linkage is expected around 1250 cm⁻¹. The C-Br stretching vibration will be observed in the fingerprint region, typically around 1020 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is invaluable for confirming its identity and structure. Gas chromatography-mass spectrometry (GC-MS) is a common technique for the analysis of volatile and semi-volatile organic compounds.

Experimental Protocol (GC-MS):

-

Sample Preparation: Prepare a dilute solution of this compound in a volatile organic solvent such as dichloromethane or hexane.

-

GC Separation:

-

Inject a small volume (e.g., 1 µL) of the solution into the gas chromatograph.

-

The sample is vaporized and carried by an inert gas (e.g., helium) through a capillary column (e.g., DB-5ms).

-

The components of the sample are separated based on their boiling points and interactions with the stationary phase of the column.[7][8]

-

-

MS Analysis:

-

As the separated components elute from the GC column, they enter the mass spectrometer.

-

The molecules are ionized, typically by electron impact (EI), which involves bombarding them with a high-energy electron beam.[9]

-

The resulting positively charged ions (including the molecular ion and fragment ions) are separated by a mass analyzer (e.g., a quadrupole) based on their mass-to-charge ratio (m/z).

-

A detector records the abundance of each ion, generating a mass spectrum.

-

Caption: Predicted major fragmentation pathways for this compound in EI-MS.

Data Interpretation and Discussion:

The mass spectrum of this compound will exhibit a characteristic molecular ion peak and several fragment ions. Due to the presence of a bromine atom, which has two abundant isotopes (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), all bromine-containing ions will appear as a pair of peaks (M and M+2) of nearly equal intensity.[10]

Table 4: Predicted Key Ions in the Mass Spectrum of this compound

| m/z | Ion Structure | Interpretation |

| 248/250 | [C₁₂H₉BrO]⁺• | Molecular ion (M⁺•) |

| 169 | [C₁₂H₉O]⁺ | Loss of a bromine radical ([M-Br]⁺) |

| 155/157 | [C₆H₄Br]⁺ | Cleavage of the ether bond, loss of a phenoxy radical |

| 93 | [C₆H₅O]⁺ | Phenoxy cation |

| 77 | [C₆H₅]⁺ | Phenyl cation, from loss of CO from the phenoxy cation |

The molecular ion peak will be observed at m/z 248 and 250. A significant fragment ion is expected at m/z 169, corresponding to the loss of the bromine atom. Cleavage of the C-O ether bond can lead to fragments at m/z 155/157 (bromophenyl cation) and m/z 93 (phenoxy cation). The phenoxy cation can further lose carbon monoxide to give the phenyl cation at m/z 77. The relative intensities of these fragments will depend on the ionization energy and the stability of the resulting ions.

Conclusion

The combined application of NMR, IR, and MS provides a comprehensive spectroscopic profile of this compound. ¹H and ¹³C NMR spectroscopy confirm the carbon-hydrogen framework, while IR spectroscopy identifies the key functional groups, namely the aromatic rings and the ether linkage. Mass spectrometry establishes the molecular weight and provides valuable structural information through the analysis of its fragmentation pattern, which is distinguished by the isotopic signature of bromine. This technical guide serves as a valuable resource for researchers, enabling the confident identification and characterization of this important chemical intermediate.

References

-

Bruker. (n.d.). 13-C NMR Protocol for beginners AV-400. Retrieved from [Link]

-

Kintek Solution. (n.d.). How Do You Do A Kbr Pellet Procedure? A Step-By-Step Guide For High-Quality Ftir Analysis. Retrieved from [Link]

-

Abo, H. (n.d.). KBr Pellet Method. Shimadzu. Retrieved from [Link]

-

EPFL. (n.d.). 13C NMR. Retrieved from [Link]

-

Kintek Press. (n.d.). What Are The Key Steps For Making Kbr Pellets? Master Ftir Spectroscopy With Perfect Transparency. Retrieved from [Link]

-

Truman ChemLab. (2002). GAS CHROMATOGRAPHY / MASS SPECTROMETRY. Retrieved from [Link]

-

GC-MS procedure and background. (n.d.). Retrieved from [Link]

- Olori, A., Di Pietro, P., & Campopiano, A. (2021). PREPARATION OF ULTRAPURE KBr PELLET: NEW METHOD FOR FTIR QUANTITATIVE ANALYSIS. International Journal of Engineering Technologies and Management Research, 8(2), 1-8.

-

AZoM. (2022, May 10). How is Potassium Bromide Used in Infrared Spectroscopy?. Retrieved from [Link]

-

Chemistry LibreTexts. (2025, March 22). Lab 5: Gas Chromatography/Mass Spectrometry (GC/MS). Retrieved from [Link]

-

Springer Protocols. (n.d.). Gas Chromatography-Mass Spectrometry (GC-MS)-Based Metabolomics. Retrieved from [Link]

-

University of Oxford. (n.d.). A User Guide to Modern NMR Experiments. Retrieved from [Link]

-

SpectraBase. (n.d.). This compound. Retrieved from [Link]

-

Chemistry LibreTexts. (2022, August 28). NMR Spectroscopy. Retrieved from [Link]

- Li, A., et al. (2014). Dependence of mass spectrometric fragmentation on the bromine substitution pattern of polybrominated diphenyl ethers. Journal of Mass Spectrometry, 49(5), 419-426.

-

PubChem. (n.d.). 1-Bromo-2-phenoxy-benzene. Retrieved from [Link]

-